![molecular formula C13H11N3O B13843703 6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)
6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Varenicline Lactam is a derivative of Varenicline, a compound primarily known for its use in smoking cessation. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a significant role in nicotine addiction. Varenicline Lactam, like its parent compound, is of interest due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Varenicline Lactam typically involves the cyclization of Varenicline or its intermediates under specific conditions. One common method includes the use of a lactamization reaction, where an amide bond is formed within the molecule, resulting in the lactam structure. This process often requires the presence of a dehydrating agent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Varenicline Lactam follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Varenicline Lactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts to promote the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized lactam compounds.
Scientific Research Applications
Chemistry
In chemistry, Varenicline Lactam is studied for its unique structural properties and reactivity. It serves as a model compound for understanding lactam chemistry and developing new synthetic methodologies.
Biology
Biologically, Varenicline Lactam is investigated for its potential interactions with nicotinic acetylcholine receptors and other biological targets. Its effects on cellular signaling pathways and neurotransmitter release are of particular interest.
Medicine
In medicine, Varenicline Lactam is explored for its potential therapeutic applications, including smoking cessation and treatment of neurological disorders. Its pharmacokinetic and pharmacodynamic profiles are studied to optimize its efficacy and safety.
Industry
Industrially, Varenicline Lactam is used in the development of new pharmaceuticals and chemical products. Its synthesis and production methods are continually refined to improve efficiency and reduce costs.
Mechanism of Action
Varenicline Lactam exerts its effects by partially activating nicotinic acetylcholine receptors, particularly the α4β2 subtype. This partial agonism results in moderate dopamine release, which helps reduce nicotine cravings and withdrawal symptoms. The compound also interacts with other receptor subtypes, including α3β4 and α7, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Cytisine: Another nicotinic receptor partial agonist used for smoking cessation.
Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.
Nicotine Replacement Therapy (NRT): Products like nicotine patches and gums that provide a controlled dose of nicotine to reduce withdrawal symptoms.
Uniqueness
Varenicline Lactam is unique due to its specific receptor binding profile and partial agonist activity. Unlike full agonists like nicotine, it provides a balanced activation of nicotinic receptors, reducing the risk of addiction and side effects. Its lactam structure also offers distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one |
InChI |
InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17)/t7-,10-/m0/s1 |
InChI Key |
MQEPJJGUAJITEU-XVKPBYJWSA-N |
Isomeric SMILES |
C1[C@H]2CNC(=O)[C@@H]1C3=CC4=NC=CN=C4C=C23 |
Canonical SMILES |
C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


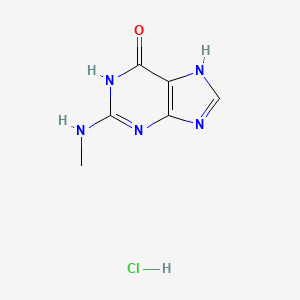
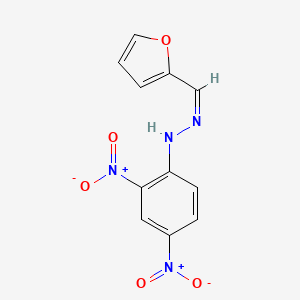
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
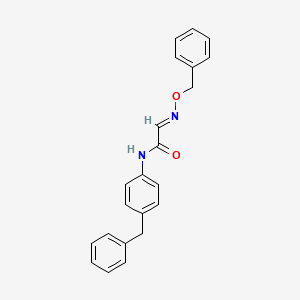
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
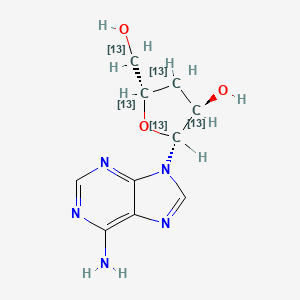
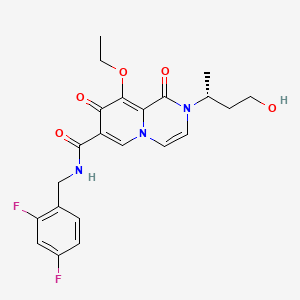
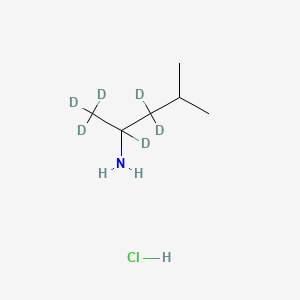
![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)
